2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol It is a benzaldehyde derivative characterized by the presence of a cyclopropoxy group and a trifluoromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the cyclopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide (NaOCH3).
Major Products
Oxidation: 2-Cyclopropoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Cyclopropoxy-3-(trifluoromethyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)benzaldehyde: Similar structure but with a chloro group instead of a cyclopropoxy group.
2-(Trifluoromethyl)benzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered.
Uniqueness
2-Cyclopropoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both the cyclopropoxy and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The cyclopropoxy group introduces steric hindrance, affecting the compound’s reactivity and interaction with other molecules .
Properties
Molecular Formula |
C11H9F3O2 |
---|---|
Molecular Weight |
230.18 g/mol |
IUPAC Name |
2-cyclopropyloxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-3-1-2-7(6-15)10(9)16-8-4-5-8/h1-3,6,8H,4-5H2 |
InChI Key |
DZUFBAHGFZKIRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2C(F)(F)F)C=O |
Origin of Product |
United States |
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